molecular formula C22H22N2O4 B6484510 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one CAS No. 898457-30-2

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B6484510
CAS No.: 898457-30-2
M. Wt: 378.4 g/mol
InChI Key: YROWVAHTDKVRPN-UHFFFAOYSA-N
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Description

The molecule appears to contain an isoquinolinone group, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and natural products . The molecule also contains an indole group, which is a common structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecule contains several functional groups, including an isoquinolinone, an indole, and an ether. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the molecule would be influenced by its functional groups. For example, the presence of the polar carbonyl and ether groups could increase the molecule’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the molecule. Many drugs that contain isoquinolinone or indole groups work by interacting with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this molecule would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this molecule, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-14-13-23-11-10-17-18(22(23)26)6-4-8-20(17)28-15-21(25)24-12-9-16-5-2-3-7-19(16)24/h2-8,10-11H,9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROWVAHTDKVRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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